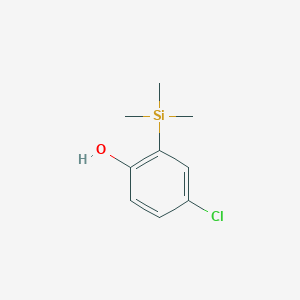

4-chloro-2-(trimethylsilyl)phenol

Description

Significance of Phenolic Structures in Modern Organic Synthesis

Phenols, organic compounds featuring a hydroxyl group directly bonded to an aromatic ring, are of immense importance in organic chemistry. chemicalbook.comacs.org The hydroxyl group profoundly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. acs.org This activation is a cornerstone of synthetic strategies, allowing for the introduction of a wide array of functional groups onto the aromatic nucleus.

The acidity of the phenolic proton facilitates the formation of phenoxide ions, which are even more reactive towards electrophiles. acs.org This property is exploited in reactions such as the Kolbe-Schmidt reaction for the synthesis of salicylic (B10762653) acid. nih.gov Furthermore, the hydroxyl group itself can undergo various transformations, including ether and ester formation, making phenols versatile intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals. chemicalbook.com The presence of substituents on the phenolic ring further modulates its reactivity and provides access to a vast chemical space. Chlorinated phenols, for instance, are significant commercial intermediates for products ranging from antiseptics to herbicides. orgsyn.org

Strategic Utility of Organosilicon Moieties in Chemical Transformations

Organosilicon compounds, characterized by carbon-silicon bonds, have emerged as indispensable tools in organic synthesis. berkeley.edunist.gov The trimethylsilyl (B98337) (TMS) group, in particular, is widely used due to its unique electronic properties and steric bulk. The carbon-silicon bond is weaker and more polarized than a carbon-carbon bond, making it susceptible to cleavage under specific conditions. nist.gov

This reactivity is harnessed in numerous synthetic transformations. Silyl (B83357) ethers are commonly employed as protecting groups for alcohols due to their stability and the ability to be selectively removed. rsc.org Moreover, the "beta-silicon effect," where a silicon atom stabilizes a positive charge at the beta position, is a powerful principle in controlling regioselectivity in electrophilic reactions. In aromatic systems, a silyl group can act as a removable directing group, allowing for substitution patterns that might otherwise be difficult to achieve. The Fleming-Tamao oxidation, for example, allows for the conversion of a carbon-silicon bond to a carbon-oxygen bond, a highly valuable transformation. nist.gov

Positioning of 4-chloro-2-(trimethylsilyl)phenol within Advanced Synthetic Methodologies and Reactivity Studies

This compound is a molecule that combines the features of both a substituted phenol (B47542) and an organosilicon compound. Its structure, featuring a chlorine atom, a hydroxyl group, and a trimethylsilyl group on a benzene (B151609) ring, suggests a rich and complex reactivity profile. The hydroxyl group directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by a chlorine atom, the trimethylsilyl group occupies one of the ortho positions.

The synthesis of this compound would likely involve the ortho-silylation of 4-chlorophenol (B41353). nist.gov This transformation can be achieved through methods such as directed ortho-metalation followed by quenching with a silicon electrophile like trimethylsilyl chloride.

The reactivity of this compound is expected to be multifaceted. The hydroxyl group can be deprotonated to form a phenoxide, which can participate in various nucleophilic reactions. The trimethylsilyl group can be cleaved under acidic, basic, or fluoride-mediated conditions, allowing for further functionalization at the ortho position. The chloro-substituted aromatic ring can undergo nucleophilic aromatic substitution or participate in cross-coupling reactions. This combination of reactive sites makes this compound a potentially valuable intermediate for the synthesis of complex, polysubstituted aromatic compounds. While specific, large-scale applications are not widely documented, its structure places it firmly within the realm of advanced synthetic intermediates, useful for creating bespoke molecules in research and development settings.

Physicochemical and Spectroscopic Properties

The properties of this compound can be inferred from data on analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 4-Chlorophenol | C₆H₅ClO | 128.56 | Solid | 43-45 | 220 |

| 2-(Trimethylsilyl)phenol (B102975) | C₉H₁₄OSi | 166.29 | Oil | - | 204-206 |

| 4-Chloro-2-methylphenol | C₇H₇ClO | 142.58 | Crystals | 43-46 chemicalbook.com | 220-225 chemicalbook.com |

| This compound (Predicted) | C₉H₁₃ClOSi | 200.74 | Solid/Oil | N/A | N/A |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

|---|---|

| ¹H NMR | Aromatic protons with distinct splitting patterns, a singlet for the hydroxyl proton (exchangeable with D₂O), and a sharp singlet around 0.2-0.3 ppm for the nine equivalent protons of the trimethylsilyl group. |

| ¹³C NMR | Signals for the six aromatic carbons, with the carbon attached to the silicon atom being significantly shielded, and a signal for the methyl carbons of the trimethylsilyl group. |

| IR | A broad absorption band for the O-H stretch (around 3200-3600 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and characteristic absorptions for the C-Si and C-Cl bonds. chemicalbook.com |

| Mass Spec. | A molecular ion peak (M⁺) and a prominent (M-15) peak corresponding to the loss of a methyl group from the trimethylsilyl moiety. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-trimethylsilylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClOSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBBFSOHVUNQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242069-48-2 | |

| Record name | 4-chloro-2-(trimethylsilyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Trimethylsilyl Phenol

Direct Functionalization Approaches to the Aromatic Core

Direct functionalization methods offer an efficient route to 4-chloro-2-(trimethylsilyl)phenol by introducing the chloro and trimethylsilyl (B98337) groups onto a phenolic aromatic ring in a controlled manner.

Regioselective Electrophilic Aromatic Substitution for Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring. masterorganicchemistry.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. studysmarter.co.uklibretexts.org In the context of synthesizing this compound, this strategy could involve the chlorination of a pre-existing silylated phenol (B47542). The hydroxyl group is a strong activating group and an ortho, para-director, while the trimethylsilyl group also directs incoming electrophiles to the ortho and para positions. libretexts.org The interplay of these directing effects would be crucial in achieving the desired 4-chloro substitution pattern.

The mechanism of electrophilic halogenation involves the generation of a potent electrophile, typically by activating the halogen with a Lewis acid. masterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion. uci.edu Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated product. masterorganicchemistry.comuci.edu The stability of the arenium ion intermediate plays a key role in determining the position of substitution. libretexts.org

Directed ortho-Metalation (DoM) Strategies for Silylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile. wikipedia.org

For the synthesis of this compound, a plausible DoM strategy would involve the use of 4-chlorophenol (B41353) as the starting material. The hydroxyl group, or a protected form of it, can act as a DMG. organic-chemistry.org Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) would generate an ortho-lithiated species. baranlab.org This intermediate can then be quenched with a trimethylsilyl electrophile, such as trimethylsilyl chloride (TMSCl), to introduce the trimethylsilyl group at the 2-position. A study by Michel and Greaney reported the synthesis of this compound from (2-bromo-4-chlorophenoxy)trimethylsilane. figshare.com

| Starting Material | Reagents | Product | Yield | Reference |

| (2-bromo-4-chlorophenoxy)trimethylsilane | General Procedure B | This compound | 91% | figshare.com |

Cross-Coupling Reactions Employing Aryl-Halide Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. orgsyn.orgacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. orgsyn.orgnih.govnih.gov

In the context of synthesizing silylated phenols, a cross-coupling approach could involve the reaction of a dihalogenated phenol derivative with a silylating agent. For instance, a molecule containing both a chloro and another halo substituent (like bromo or iodo) could be selectively coupled. The differential reactivity of the carbon-halogen bonds can be exploited to achieve regioselective silylation.

Multi-Step Synthetic Pathways from Readily Available Precursors

Multi-step syntheses provide a versatile alternative, allowing for the construction of the target molecule through a sequence of well-established chemical transformations.

Transformations from Related Phenolic or Silylated Starting Materials

This approach involves starting with a phenol or a silylated compound that already possesses some of the required structural features. For example, one could start with 2-(trimethylsilyl)phenol (B102975) and introduce a chlorine atom at the 4-position via electrophilic chlorination. Conversely, starting with 4-chlorophenol, the trimethylsilyl group could be introduced at the 2-position using methods like DoM as previously discussed. The derivatization of phenols and chlorophenols with trimethylsilyl groups is a known process, often used for analytical purposes such as gas chromatography-mass spectrometry. nih.gov

Sequential Introduction and Manipulation of Chloro and Trimethylsilyl Functional Groups

A more deliberate, step-wise approach involves the sequential introduction of the chloro and trimethylsilyl groups onto a phenol backbone. This allows for precise control over the regiochemistry at each step. For instance, one could begin with the synthesis of a precursor like 4-chloro-2-nitrophenol (B165678). The synthesis of 4-chloro-2-nitrophenol from 2,5-dichloronitrobenzene has been reported. google.comsciencemadness.org The nitro group could then potentially be transformed or used to direct a subsequent silylation step, followed by its removal or conversion to another functional group if necessary. The development of multi-step flow processes for the synthesis of complex molecules highlights the potential for automating such sequential reactions. syrris.jp

Advancements in Sustainable and Efficient Synthesis

The drive towards more environmentally benign and resource-efficient chemical manufacturing has led to significant innovations in the synthesis of complex molecules like this compound. These advancements encompass the adoption of green chemistry principles, the implementation of continuous flow processes, and the development of highly selective and efficient catalytic systems.

Development of Green Chemistry Principles in Synthesis Protocols

The application of green chemistry principles to the synthesis of silylated phenols aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, minimization of waste, and the development of catalyst-free or biocatalytic methods.

Recent research has explored the use of deep eutectic solvents (DESs) as environmentally benign reaction media for the silylation of phenols. researchgate.net For instance, a mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an effective medium for the silylation of various alcohols and phenols, offering high yields and short reaction times without the need for hazardous solvents or catalysts. researchgate.net While not yet specifically reported for this compound, this approach represents a significant step towards a greener synthesis of silylated phenolics. This method often involves the use of hexamethyldisilazane (B44280) (HMDS) as the silylating agent and proceeds under mild, catalyst-free conditions. berkeley.edu

Biocatalysis offers another promising avenue for the green synthesis of silyl (B83357) ethers. The enzyme Silicatein-α, derived from marine sponges, has been shown to catalyze the condensation of triethylsilanol (B1199358) with various phenols to form the corresponding silyl ethers, with water as the only byproduct. researchgate.net This method avoids the use of harsh reagents and rare-earth metal catalysts. researchgate.net Although conversions are currently modest, this biocatalytic approach holds potential for future development through directed evolution of the enzyme for enhanced activity and substrate specificity. researchgate.net

The table below summarizes the key aspects of these green chemistry approaches.

| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |

| Deep Eutectic Solvents (DES) | Use of biodegradable, non-toxic solvents like choline chloride/urea. Catalyst-free conditions. | Elimination of hazardous organic solvents, simplified workup, potentially milder reaction conditions. |

| Biocatalysis (e.g., Silicatein-α) | Enzymatic catalysis, aqueous or non-polar solvent systems, generation of water as the sole byproduct. | High selectivity, use of renewable catalysts, avoidance of toxic reagents and metal catalysts. |

Utilization of Flow Chemistry Methodologies for Scalable Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of specialty chemicals like this compound. nih.govrsc.org These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling of production. nih.gov

The application of flow chemistry is particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation, all of which can be characteristic of ortho-metalation reactions. rsc.org While a specific flow synthesis of this compound has not been detailed in the literature, the principles of flow chemistry are readily applicable.

A hypothetical flow process for the synthesis of this compound via directed ortho-metalation would involve the continuous pumping of a solution of a protected 4-chlorophenol and an organolithium reagent into a temperature-controlled microreactor. The resulting lithiated intermediate would then be mixed with a stream of a trimethylsilyl electrophile in a subsequent reactor, followed by in-line quenching and purification steps. This approach would allow for the safe handling of the pyrophoric organolithium reagent and precise control over the reaction time and temperature, potentially leading to higher yields and purity compared to batch processing.

The table below illustrates a conceptual comparison between batch and flow synthesis for this transformation.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Handling of large quantities of pyrophoric organolithium reagents poses significant risks. | Small reaction volumes within the reactor minimize safety hazards. |

| Temperature Control | Difficult to maintain precise temperature control in large vessels, leading to potential side reactions. | Excellent heat transfer allows for precise temperature control and improved selectivity. |

| Scalability | Scaling up requires larger reactors and can be challenging to maintain consistent results. | Scaling up is achieved by running the system for longer periods or by parallelizing reactors. |

| Reaction Time | Typically longer reaction times to ensure complete conversion. | Shorter residence times are often sufficient due to efficient mixing and heat transfer. |

Catalytic Approaches for Enhanced Selectivity and Yield

A significant advancement in the synthesis of ortho-silylated phenols is the development of transition-metal-catalyzed C-H activation/silylation reactions. These methods offer a more atom-economical and potentially milder alternative to traditional stoichiometric organometallic routes.

Recent breakthroughs have focused on the use of rhodium and iridium catalysts for the directed ortho-C-H silylation of phenols. nih.govnih.govresearchgate.net A particularly innovative strategy involves the use of a traceless acetal (B89532) directing group. nih.govnih.govresearchgate.net In this approach, a phenol is first converted to a phenyl acetate (B1210297), which then undergoes an iridium-catalyzed hydrosilylation with a disubstituted silane (B1218182) to form a silyl acetal in situ. nih.gov This intermediate then undergoes a rhodium-catalyzed ortho-C-H silylation to form a dioxasiline. nih.govnih.govresearchgate.net Subsequent nucleophilic cleavage of the silicon-oxygen bonds not only liberates the desired ortho-silylated phenol but also removes the directing group in the same pot. nih.gov

For sterically hindered phenols, a formal α-chloroacetyl directing group has been developed which facilitates the catalytic reductive C-H silylation. nih.govnih.gov These catalytic systems have demonstrated broad substrate scope and high regioselectivity for the ortho position. researchgate.net

The general scheme for this catalytic approach is as follows:

Iridium-catalyzed Hydrosilylation: The starting phenol, protected as an acetate, reacts with a hydrosilane in the presence of an iridium catalyst (e.g., [Ir(coe)2Cl]2) to form a silyl acetal.

Rhodium-catalyzed C-H Silylation: A rhodium catalyst (e.g., [Rh(cod)Cl]2 with a phosphine (B1218219) ligand) then directs the silylation to the ortho position of the aromatic ring, forming a cyclic dioxasiline intermediate. bohrium.comnih.govacs.org

Deprotection: The silyl protecting groups and the acetal directing group are removed by treatment with a nucleophile (e.g., an organolithium reagent or fluoride (B91410) source) to yield the final ortho-silylated phenol. nih.gov

The table below provides a summary of the key catalysts and their roles in this advanced synthetic route.

| Catalyst System | Role in the Synthesis | Typical Reaction Conditions |

| Iridium Catalyst (e.g., [Ir(coe)2Cl]2) | Catalyzes the hydrosilylation of the phenyl acetate to form the silyl acetal directing group. | Anhydrous conditions, often in a non-polar solvent like toluene. nih.gov |

| Rhodium Catalyst (e.g., [Rh(cod)Cl]2 + ligand) | Catalyzes the ortho-selective C-H activation and silylation of the silyl acetal intermediate. | Anhydrous conditions, often in the same pot as the first step. nih.govbohrium.com |

Reaction Chemistry and Mechanistic Investigations of 4 Chloro 2 Trimethylsilyl Phenol

Reactivity Profile of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 4-chloro-2-(trimethylsilyl)phenol, engaging in functionalization reactions and directing intermolecular interactions through hydrogen bonding.

O-Functionalization Reactions: Alkylation, Acylation, and Silylation

The phenolic hydroxyl group of this compound can be readily functionalized through alkylation, acylation, and silylation to form ethers, esters, and silyl (B83357) ethers, respectively. These reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for introducing new functionalities.

O-Alkylation: The formation of an ether linkage at the phenolic oxygen can be achieved under various conditions. A common method involves the deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Copper-catalyzed O-alkylation of phenol derivatives using alkylsilyl peroxides as alkyl radical precursors represents a modern approach that proceeds under mild conditions. rsc.org The choice of base and solvent is crucial to control the reaction's selectivity and yield.

O-Acylation: Esterification of the phenolic hydroxyl group is typically accomplished using acylating agents like acyl chlorides or anhydrides. oup.com This reaction can be catalyzed by either acids or bases. researchgate.netorganic-chemistry.org In the presence of a Lewis acid catalyst like aluminum chloride, O-acylation can sometimes compete with C-acylation (Friedel-Crafts acylation), where the acyl group attaches directly to the aromatic ring. researchgate.netorganic-chemistry.org The use of a non-polar solvent can favor the formation of the O-acylated product. byjus.com For chlorophenols, acetylation is often used to decrease polarity and increase volatility for analytical purposes, such as gas chromatography. oup.com

O-Silylation: The hydroxyl group can be converted into a silyl ether, a common protecting group strategy in multi-step synthesis. wikipedia.org Reagents like trimethylsilyl (B98337) chloride (TMSCl), often in the presence of a base like pyridine (B92270) or triethylamine, are used for this purpose. wikipedia.org More advanced silylating agents include bis(trimethylsilyl)acetamide (BSA). wikipedia.org Biocatalytic silylation using enzymes like silicatein-α has also been explored for the condensation of phenols with organosilanols. mdpi.com

Interactive Data Table: O-Functionalization Reactions of Phenols

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

| O-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, NaOH) | Aryl Ether |

| Alkylsilyl Peroxide | Cu-catalyst | Aryl Ether | |

| O-Acylation | Acyl Chloride/Anhydride | Base (e.g., Pyridine) or Acid (e.g., TfOH) | Aryl Ester |

| O-Silylation | Trimethylsilyl Chloride (TMSCl) | Base (e.g., Pyridine, Triethylamine) | Aryl Silyl Ether |

| Bis(trimethylsilyl)acetamide (BSA) | Heat | Aryl Silyl Ether | |

| Triethylsilanol (B1199358) | Silicatein-α (enzyme) | Aryl Silyl Ether |

Role in Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of the hydroxyl group enables this compound to participate in hydrogen bonding. This can occur in two ways: intramolecularly (within the same molecule) and intermolecularly (between different molecules).

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydroxyl proton and the adjacent chlorine atom. researchgate.netvedantu.com This type of bonding is observed in other ortho-chlorophenols and leads to the formation of a more stable cis isomer where the hydroxyl group is oriented towards the chlorine. researchgate.net This internal bonding can influence the molecule's conformation and physical properties, such as reducing its boiling point and increasing its acidity compared to isomers where this interaction is absent. stackexchange.comchemistryguru.com.sg

Intermolecular Hydrogen Bonding: In the absence of strong intramolecular interactions or in concentrated solutions, the hydroxyl group of one molecule can form a hydrogen bond with the hydroxyl group or another electronegative atom of a neighboring molecule. core.ac.uk This leads to the formation of dimers or larger molecular clusters. core.ac.ukwikipedia.org For phenols, this association affects physical properties like melting and boiling points. stackexchange.com The bulky trimethylsilyl group at the ortho position likely introduces significant steric hindrance, which would disrupt the formation of extensive intermolecular hydrogen-bonded networks that are common for less substituted phenols.

Chemical Transformations Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group is not merely a passive substituent; it actively influences the molecule's reactivity, serving as a removable protecting group, a director for substitution reactions, and a potential participant in molecular rearrangements.

Controlled Desilylation Reactions and Their Synthetic Utility

The carbon-silicon bond in aryltrimethylsilanes is susceptible to cleavage under specific conditions, a reaction known as desilylation or protodesilylation. This reactivity makes the TMS group an excellent "traceless" directing group or blocking group in organic synthesis.

Common methods for the removal of an aryl TMS group include treatment with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or strong acids like trifluoroacetic acid (TFA). wikipedia.org The high strength of the silicon-fluorine bond provides a strong thermodynamic driving force for this reaction. More recently, milder methods have been developed, such as visible-light-triggered desilylation mediated by thiyl radicals, which offers a robust and synthetically useful approach for late-stage deprotection. researchgate.netnih.gov

The synthetic utility of desilylation is significant. A specific position on an aromatic ring can be temporarily blocked by a TMS group to direct subsequent reactions to other sites. Once the desired transformations are complete, the TMS group can be cleanly removed, restoring a hydrogen atom at that position. nih.gov

Interactive Data Table: Desilylation Methods for Aryl-TMS Groups

| Reagent/Method | Conditions | Key Feature |

| Tetrabutylammonium Fluoride (TBAF) | Typically in THF | Fluoride-driven, very common |

| Hydrofluoric Acid (HF) | Often in pyridine or acetonitrile | Strong acid conditions |

| Potassium Trimethylsilanolate (KOTMS) | Catalytic amounts, mild conditions | Base-catalyzed cleavage organic-chemistry.org |

| Visible Light / Disulfide | Photochemical, room temperature | Radical-mediated, very mild nih.gov |

Activation and Directing Group Effects of the Trimethylsilyl Moiety

The trimethylsilyl group exerts a powerful directing effect in electrophilic aromatic substitution reactions. It is known as an ipso-directing group, meaning that incoming electrophiles tend to attack the carbon atom to which the silicon is attached. wikipedia.orgalmerja.comgovtpgcdatia.ac.in This effect is attributed to the ability of silicon to stabilize a positive charge in the beta position (the Wheland intermediate), which significantly lowers the activation energy for substitution at the silylated carbon. almerja.comwikipedia.org This allows for the specific introduction of a wide range of functional groups (e.g., halogens, nitro groups, acyl groups) at the former site of the TMS group, often under milder conditions than direct substitution on an unsubstituted ring. caltech.edu

Furthermore, the steric bulk of the TMS group at the ortho position to the hydroxyl group can serve as a protecting group, sterically hindering reactions at the adjacent C3 position and potentially directing incoming reagents to the less hindered positions on the aromatic ring. In some contexts, silyl groups can be installed specifically to direct C-H functionalization at the ortho position before being removed. nih.govnih.gov

Rearrangement Reactions Involving Silicon Migration

While direct migration of the trimethylsilyl group from the ring to the oxygen is not a commonly reported primary reaction pathway, derivatives of this compound can undergo synthetically important rearrangement reactions.

One of the most relevant is the Fries rearrangement , where an aryl ester, formed by O-acylation of the phenol, rearranges to a hydroxy aryl ketone upon treatment with a Lewis acid. byjus.comwikipedia.orgsigmaaldrich.com If the O-acetylated derivative of this compound were subjected to Fries rearrangement conditions, the acetyl group would migrate from the oxygen atom to one of the ortho or para positions on the ring. The reaction's regioselectivity is influenced by factors like temperature and solvent. wikipedia.orgpw.live The presence of the chloro and TMS substituents would strongly influence the position of migration.

Additionally, other types of silicon-involved migrations have been documented in different systems. These include radical-mediated 1,5-aryl migration from silicon to a carbon-centered radical and Wittig rearrangements of silyl allylic ethers, which are driven by the ability of silicon to stabilize an adjacent anion. nih.govproquest.com While not directly applicable to the parent phenol, these reactions highlight the diverse reactivity patterns that can be accessed from organosilicon compounds. purdue.edu

Reactivity of the Chloro Substituent on the Aromatic Ring

The carbon-chlorine bond in this compound is a key site for synthetic transformations. Its reactivity is modulated by the other substituents on the benzene (B151609) ring, enabling a variety of reactions from substitution to coupling.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.orgyoutube.com In the second step, the leaving group departs, restoring the aromaticity of the ring.

For SNAr to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs), particularly at the ortho and para positions relative to the leaving group. rsc.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance or induction.

In the case of this compound, the aromatic ring is substituted with a strongly electron-donating hydroxyl group (-OH) and a sterically bulky, weakly electron-donating trimethylsilyl group (-SiMe3). These groups increase the electron density of the aromatic ring, which disfavors the attack of a nucleophile and destabilizes the negatively charged intermediate required for a classical SNAr mechanism. Therefore, this compound is expected to be highly unreactive towards traditional SNAr reactions with common nucleophiles like alkoxides or amines under standard conditions.

Alternative pathways, such as those enabled by radical-mediated mechanisms, have been developed for halophenols that lack strong EWGs. ualberta.ca These methods could potentially offer a route for the nucleophilic substitution of this compound, though specific applications to this compound are not extensively documented.

Palladium-Catalyzed and Other Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are known to be less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have made their use in these transformations common. researchgate.netmorressier.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. morressier.com this compound could theoretically be coupled with various boronic acids or esters to form biaryl or vinyl-substituted phenol derivatives. The reaction would require a palladium(0) catalyst, a suitable ligand, and a base to activate the organoboron species.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Coupling this compound with a terminal alkyne would yield an alkynyl-substituted phenol. The choice of base and solvent is crucial for the reaction's success, especially with a less reactive aryl chloride.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reaction is typically carried out in the presence of a palladium catalyst and a base.

The following table summarizes the expected products from hypothetical cross-coupling reactions involving this compound.

| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Expected Product Structure |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)2, SPhos, K3PO4 | 2-(Trimethylsilyl)-[1,1'-biphenyl]-4-ol |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 4-(Phenylethynyl)-2-(trimethylsilyl)phenol |

| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 4-((E)-2-Phenylvinyl)-2-(trimethylsilyl)phenol |

Generation of Reactive Intermediates via Halogen-Metal Exchange

Halogen-metal exchange offers a method to convert the relatively unreactive C-Cl bond into a highly reactive organometallic species. This is typically achieved by treating the aryl halide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium) or by forming a Grignard reagent.

Reacting this compound with two or more equivalents of an alkyllithium reagent would likely lead to initial deprotonation of the acidic phenolic hydroxyl group, followed by lithium-halogen exchange at the C-Cl bond position. This would generate a dilithiated intermediate. This highly nucleophilic species could then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO2, alkyl halides) to introduce new functional groups at the C4 position. A significant challenge in this approach is managing the reactivity and potential side reactions due to the presence of multiple reactive sites.

Synergistic Electronic and Steric Effects of ortho-Substituents

The hydroxyl (-OH) and trimethylsilyl (-SiMe3) groups at the ortho positions to each other exert a combined influence on the reactivity and regiochemistry of the aromatic ring.

Influence on Aromatic Ring Activation and Deactivation

The electronic nature of a substituent determines whether it activates or deactivates the aromatic ring towards electrophilic attack.

Hydroxyl (-OH) Group: The -OH group is a powerful activating group. It donates electron density to the ring through a strong resonance effect (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). This donation significantly increases the nucleophilicity of the aromatic ring, making it much more reactive towards electrophiles than benzene.

Trimethylsilyl (-SiMe3) Group: The -SiMe3 group is generally considered to be a weak electron-donating group through hyperconjugation and induction. However, its most significant contribution is often its large steric bulk.

Control of Regioselectivity in Subsequent Aromatic Functionalizations

The directing effect of substituents governs the position of attack for incoming electrophiles.

The hydroxyl group is a strong ortho, para-director. researchgate.net

The trimethylsilyl group is also considered an ortho, para-director.

The chloro group is a deactivating ortho, para-director. researchgate.net

In this compound, the positions ortho and para to the powerful hydroxyl directing group are C6, C2, and C4.

The C4 position is blocked by the chloro substituent.

The C2 position is blocked by the bulky trimethylsilyl group.

Consequently, any subsequent electrophilic aromatic substitution is overwhelmingly directed to the C6 position. The steric hindrance from the large trimethylsilyl group at C2 effectively shields that site from attack and funnels incoming electrophiles to the electronically activated and sterically accessible C6 position. This provides excellent regiochemical control for further functionalization of the phenol ring.

Detailed Mechanistic Studies of Key Reactions

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that govern reaction rates. Through methods like Density Functional Theory (DFT) and other quantum mechanical calculations, chemists can model reaction pathways in silico. Such studies would be invaluable for understanding the reactivity of the phenolic hydroxyl group and the trimethylsilyl substituent in this compound, as well as the influence of the chloro-substituent on the aromatic ring.

Hypothetically, computational studies could explore electrophilic aromatic substitution, O-silylation, or reactions involving the cleavage of the C-Si or C-Cl bonds. The calculated energies of intermediates and transition states would provide insight into the feasibility of different reaction channels. However, a search of scientific databases reveals no specific computational studies focused on the reaction pathways of this compound.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a sensitive probe for determining the rate-determining step of a reaction and for providing evidence for the nature of the transition state. researchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can measure changes in the reaction rate. A significant KIE suggests that the bond to the isotopically labeled atom is broken or formed in the slowest step of the reaction. wikipedia.orgnih.govresearchgate.net

For this compound, KIE studies could be designed to investigate various potential reactions. For instance, a deuterium (B1214612) KIE on the phenolic proton (O-H vs. O-D) would reveal the role of proton transfer in the rate-determining step of reactions involving this group. Similarly, isotopic labeling of the silicon atom or the carbon atoms of the phenyl ring could elucidate mechanisms of desilylation or substitution reactions. At present, no such KIE studies for this specific compound have been reported.

Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Precursor for the Generation of Reactive Aryne Intermediates

A primary application of 4-chloro-2-(trimethylsilyl)phenol derivatives is the generation of arynes, which are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. These transient species are powerful tools for forming new chemical bonds.

The generation of arynes from this compound derivatives is most commonly achieved through the ortho-silylaryl triflate method. This process involves two key steps:

Activation of the Phenolic Hydroxyl Group : The hydroxyl group is first converted into a triflate (trifluoromethanesulfonate), which is an excellent leaving group. This is typically done by reacting the phenol (B47542) with trifluoromethanesulfonic anhydride. nih.gov

Fluoride-Induced Elimination : The resulting 2-(trimethylsilyl)aryl triflate is then treated with a fluoride (B91410) source, such as cesium fluoride (CsF). tcichemicals.com The fluoride ion attacks the silicon atom of the TMS group, leading to its removal and the formation of an aryl anion. This anion rapidly eliminates the adjacent chlorine atom, resulting in the formation of a benzyne (B1209423) intermediate. nih.gov This method is favored for its mild reaction conditions. nih.govnih.gov

Alternative leaving groups to triflates, such as 4-chlorobenzenesulfonates, have also been developed to avoid the use of the expensive and corrosive trifluoromethanesulfonic anhydride. nih.gov

Once formed, the highly electrophilic aryne intermediate reacts readily with a wide range of trapping agents, enabling the synthesis of diverse molecular structures. nsf.gov

Nucleophilic Trapping : Arynes can be trapped by various nucleophiles. For example, reaction with secondary amines leads to the formation of substituted aminophenols through a cascade reaction involving nucleophilic addition followed by a Smiles–Truce rearrangement. nih.gov The reaction of arynes with water surrogates like silver trifluoroacetate (B77799) can produce phenol derivatives, a transformation that is difficult with water itself. researchgate.net

Cycloaddition Reactions : Arynes act as potent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes like furan (B31954) to construct polycyclic systems. nih.gov These reactions are valuable for creating complex scaffolds that are otherwise difficult to access. nih.gov

Table 1: Examples of Aryne Trapping Reactions

| Aryne Precursor Derivative | Trapping Agent | Product Type | Yield (%) | Reference |

| 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate | 4-Nitrophenol | Diphenyl Ether | 70 | nih.gov |

| 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate | Aniline | Diphenylamine | 92 | nih.gov |

| 4,5-dimethyl-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate | Furan | Cycloadduct | 60 | nih.gov |

| Aryl Sulfonate Precursor | Diethylamine | Aminobiaryl Phenol | 85 | nih.gov |

Building Block for the Construction of Complex Molecular Architectures

The distinct functional groups of this compound provide multiple points for modification, making it a valuable building block for more complex molecules.

The chloro, hydroxyl, and trimethylsilyl (B98337) groups can be selectively manipulated to introduce a variety of substituents onto the aromatic ring. The hydroxyl group can be used to direct further substitution or can be transformed into other functional groups. mdpi.comresearchgate.net The chlorine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, and the trimethylsilyl group can be replaced to install other functionalities. This controlled, stepwise functionalization allows for the precise synthesis of highly substituted aromatic compounds, which can then be used as precursors for building heteroaromatic systems.

Biaryl structures are prevalent in many pharmaceuticals and natural products. nih.govchemrxiv.org The chlorine atom on the this compound ring is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov In this reaction, the chloro-substituted phenol is coupled with an arylboronic acid to form a C-C bond between two aromatic rings, yielding a biaryl compound. The ability to perform these couplings under various conditions makes this a modular and powerful method for synthesizing complex biaryls. acs.orgorganic-chemistry.org Furthermore, the aryne chemistry described previously provides a route to polycyclic scaffolds through cycloaddition pathways. nih.gov

Strategic Application in Total Synthesis of Natural Products and Pharmaceuticals

The synthetic methodologies enabled by this compound and its derivatives are strategically important in the total synthesis of complex molecules. scripps.edu The aryne-mediated construction of substituted aromatic rings and the cross-coupling reactions to form biaryls are key steps in the synthesis of numerous biologically active compounds.

For instance, the aryne route has been applied to the synthesis of aminobiaryls, which are important motifs in pharmaceuticals. nih.gov A derivative, 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate, was successfully used in the total synthesis of (±)-aporphine. nih.gov The modularity of Suzuki-Miyaura couplings, for which chloro-phenols are excellent substrates, has been used to create complex molecules like BACE-1 inhibitors for Alzheimer's research and antibacterial agents. acs.orgacs.org While direct total syntheses starting from the exact title compound are embedded within complex multi-step sequences in the literature, the reactions it enables are fundamental to modern synthetic strategies. nih.gov

Convergent and Divergent Synthetic Strategies

The unique substitution pattern of this compound lends itself to both convergent and divergent synthetic designs, which are efficient strategies for building complex molecules and libraries of related compounds, respectively.

Convergent Synthesis

A hypothetical convergent strategy for a substituted biaryl phenol is outlined below. Fragment A, derived from this compound, can be prepared by first modifying the phenolic hydroxyl group, for example, through etherification. The ortho-trimethylsilyl group facilitates this by providing steric hindrance that can influence reactivity. researchgate.net Subsequently, the chloro group at the para position can be used as a handle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, with a second, separately prepared arylboronic acid (Fragment B). nih.govunistra.fryoutube.com The final step would involve the removal of the TMS group under mild conditions to reveal the phenolic hydroxyl on the now complex biaryl structure.

Hypothetical Convergent Synthesis Example

| Step | Reaction | Description |

|---|---|---|

| 1 | Protection/Modification of Phenol (Fragment A) | The phenolic -OH of this compound is converted to an ether (e.g., methoxy) or another functional group. |

| 2 | Preparation of Coupling Partner (Fragment B) | A second, functionalized arylboronic acid is synthesized independently. |

| 3 | Palladium-Catalyzed Cross-Coupling | Fragment A is coupled with Fragment B using a palladium catalyst to form the biaryl C-C bond. unistra.fr |

| 4 | Deprotection | The trimethylsilyl group is selectively removed (e.g., with a fluoride source or acid) to yield the final biaryl phenol. |

Divergent Synthesis

Divergent synthesis begins with a central core molecule that is systematically modified to produce a library of structurally related compounds. nih.gov this compound is an excellent core for such a strategy due to its multiple, orthogonally reactive sites. One could envision a divergent approach where the initial core is first subjected to a reaction at one position, and the resulting product is then divided into several batches for further, different modifications at the other positions.

For example, starting with this compound, a library of compounds can be generated as follows:

Initial Functionalization : The chloro group can be subjected to a nucleophilic aromatic substitution or a transition-metal-catalyzed coupling reaction to introduce a variety of substituents at the C4 position.

Ortho-Functionalization : The trimethylsilyl group can then be used to direct further functionalization at the C2 position. For instance, an ipso-substitution of the TMS group can introduce a halogen (e.g., bromine or iodine), which can then be used in subsequent cross-coupling reactions. chemicalbook.comgoogle.com

Phenol Modification : The phenolic hydroxyl group can be converted into a range of ethers, esters, or other functional groups in the final diversification step.

This approach allows for the rapid generation of a diverse set of molecules from a single, readily accessible starting material, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Illustrative Divergent Functionalization Pathways

| Site of Modification | Reaction Type | Potential New Groups |

|---|---|---|

| C4-Chloro | Suzuki Coupling | Aryl, Heteroaryl |

| C4-Chloro | Buchwald-Hartwig Amination | Amines, Anilines |

| C2-TMS | Ipso-Halogenation (e.g., with NBS) | Bromo |

| C1-OH | Etherification (Williamson) | Alkoxy, Aryloxy |

| C1-OH | Esterification | Acetoxy, Benzoyloxy |

Retrosynthetic Analysis Utilizing the Compound's Structural Features

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com The structure of this compound makes it a powerful "synthon," a hypothetical fragment that results from a logical disconnection of a bond in the target molecule. Its utility is evident when considering the synthesis of complex, polysubstituted aromatic compounds like chlorinated dibenzofurans or functionalized biaryls.

Consider the retrosynthesis of a hypothetical complex molecule, such as 1,8-dichlorodibenzofuran. A key disconnection in the retrosynthetic pathway would be the ether linkages forming the furan ring. This leads back to a 2,2'-dihydroxybiphenyl intermediate.

Retrosynthetic Disconnection of 1,8-Dichlorodibenzofuran

Target Molecule: 1,8-Dichlorodibenzofuran

Disconnect C-O Bonds: The most logical disconnection is the two C-O bonds of the central furan ring, which points to an intramolecular cyclization (e.g., an Ullmann condensation) as the forward reaction. This reveals a di-hydroxylated, di-chlorinated biphenyl (B1667301) precursor.

Disconnect C-C Biphenyl Bond: The next key disconnection is the central carbon-carbon bond of the biphenyl system. This disconnection is strategic, as numerous methods exist for forming this bond, most notably palladium-catalyzed cross-coupling reactions. youtube.com This step simplifies the biphenyl into two separate functionalized phenol rings. This disconnection leads to a crucial precursor: a phenol with a chlorine at the para-position and a group at the ortho-position that can facilitate the coupling.

Identify the Key Synthon: One of the resulting synthons is a 4-chlorophenol (B41353) derivative that is activated for ortho-functionalization. Here, this compound emerges as an ideal real-world starting material. The trimethylsilyl group serves as a strategic element—it can act as a directing group for ortho-lithiation followed by reaction with an electrophile, or it can be converted into a more reactive group for cross-coupling, such as a boronic ester or a halide. For example, ipso-bromination of the TMS group would yield 2-bromo-4-chlorophenol (B154644), a perfect substrate for a Suzuki or similar coupling reaction. chemicalbook.comnih.gov The synthesis of 2-bromo-4-chlorophenol from 4-chlorophenol often requires specific conditions to achieve the desired regioselectivity, highlighting the advantage of using a silyl-directed approach. chemicalbook.comgoogle.com

This analysis demonstrates how the specific functionalities of this compound—the chloro group for later coupling, the TMS group for directed ortho-functionalization, and the phenol hydroxyl—are all critical features that a synthetic chemist would recognize when planning the synthesis of a complex target.

Theoretical and Computational Chemistry Studies of 4 Chloro 2 Trimethylsilyl Phenol

Electronic Structure and Bonding Analysis

The electronic nature of 4-chloro-2-(trimethylsilyl)phenol is governed by the interplay of the hydroxyl (-OH), chloro (-Cl), and trimethylsilyl (B98337) (-Si(CH₃)₃) substituents on the benzene (B151609) ring. These groups modulate the electron density distribution and reactivity of the molecule.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of phenolic compounds. nih.govarxiv.orgresearchgate.net For molecules like this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), can be used to optimize the molecular geometry and calculate various electronic properties. nih.gov

Studies on chlorophenols have demonstrated the utility of DFT in understanding their molecular characteristics. nih.govrsc.org For instance, DFT calculations on 2-chlorophenol (B165306) and other chlorinated phenols have provided insights into their optimized geometries, charge distributions, and spectroscopic properties. nih.govtsijournals.com Similarly, computational studies on silylated phenols and other organosilicon compounds provide a basis for understanding the electronic effects of the trimethylsilyl group. nih.govresearchgate.netnih.gov

A hypothetical DFT calculation on this compound would likely reveal a non-planar geometry around the silicon atom of the trimethylsilyl group and specific bond lengths and angles influenced by the electronic and steric effects of the substituents. The calculated infrared and Raman spectra could then be used to identify characteristic vibrational modes.

Table 1: Representative Calculated Bond Lengths and Angles for Phenolic Compounds from DFT Studies (Note: This table presents typical data for analogous compounds, not specifically for this compound)

| Parameter | Typical Value | Reference Compound(s) |

| C-O Bond Length (Å) | 1.35 - 1.37 | Substituted Phenols |

| O-H Bond Length (Å) | 0.96 - 0.98 | Phenol (B47542), Chlorophenols |

| C-Cl Bond Length (Å) | 1.73 - 1.75 | Chlorophenols |

| C-Si Bond Length (Å) | 1.87 - 1.90 | Aryltrimethylsilanes |

| C-O-H Bond Angle (°) | 108 - 110 | Phenolic Compounds |

| C-C-Cl Bond Angle (°) | 119 - 121 | Chlorinated Benzenes |

| C-C-Si Bond Angle (°) | 120 - 122 | Aryltrimethylsilanes |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

In this compound, the HOMO is expected to be localized primarily on the phenolic oxygen and the aromatic ring, reflecting the electron-donating nature of the hydroxyl group. The LUMO is likely to be distributed over the aromatic ring, with some contribution from the chloro and trimethylsilyl substituents. The chloro group, being electron-withdrawing, would lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. The trimethylsilyl group, generally considered electron-releasing, would raise the energy of the HOMO.

Studies on chlorophenols have shown that the HOMO-LUMO gap can provide insights into their reactivity and potential as fungicides. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Analogous Aromatic Compounds (Note: These are illustrative values and would vary for this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenol | -8.5 to -9.0 | -1.0 to -1.5 | 7.0 - 8.0 |

| Chlorobenzene | -9.0 to -9.5 | -0.5 to -1.0 | 8.0 - 9.0 |

| Toluene | -8.8 to -9.2 | -1.2 to -1.7 | 7.1 - 8.0 |

The distribution of electron density in this compound is non-uniform due to the presence of electronegative (O, Cl) and electropositive (Si) atoms. This can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. nih.gov The region around the phenolic oxygen is expected to have a high negative potential, making it a likely site for electrophilic attack. The hydrogen of the hydroxyl group will exhibit a positive potential, indicating its susceptibility to deprotonation.

Mulliken charge analysis, though basis set dependent, can provide a quantitative estimate of the partial atomic charges. nih.gov The oxygen and chlorine atoms would carry negative partial charges, while the silicon and hydrogen atoms of the hydroxyl group would have positive partial charges.

Fukui functions can be calculated to predict the local reactivity of different atomic sites in the molecule. These functions indicate the change in electron density at a particular point when an electron is added or removed, thus identifying the most probable sites for nucleophilic and electrophilic attack.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are influenced by the rotational freedom around the C-O, C-Si, and Si-C bonds, as well as by non-covalent interactions.

The rotation of the hydroxyl and trimethylsilyl groups around their respective bonds to the aromatic ring is associated with specific energy barriers. Computational studies on phenolic compounds have been used to determine these rotational barriers and identify the most stable conformations. researchgate.net For this compound, the preferred orientation of the hydroxyl group will be influenced by potential intramolecular interactions with the adjacent trimethylsilyl group.

The trimethylsilyl group itself has preferred conformations, which are often a result of minimizing steric hindrance with neighboring groups. nih.govacs.org The staggered conformation of the methyl groups around the silicon-carbon bond is generally more stable than the eclipsed conformation.

A key feature in the conformational analysis of 2-substituted phenols is the possibility of intramolecular hydrogen bonding. tsijournals.comresearchgate.netnih.gov In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the silicon atom or one of the methyl groups of the trimethylsilyl substituent. However, the O-H···Si interaction is generally weak.

More likely is a stabilizing interaction between the oxygen of the hydroxyl group and the silicon atom, which can be analyzed using Natural Bond Orbital (NBO) analysis. nih.gov This type of interaction, along with steric repulsion, will ultimately determine the most stable conformation of the molecule. The presence of the bulky trimethylsilyl group ortho to the hydroxyl group will create significant steric strain, which will play a major role in the molecule's preferred geometry.

Table 3: Common Intramolecular Interactions in Substituted Phenols

| Interaction Type | Description | Expected Influence on Conformation |

| Intramolecular Hydrogen Bond | Interaction between the hydroxyl hydrogen and a nearby acceptor atom/group. | Can lock the conformation of the hydroxyl group. |

| Steric Repulsion | Repulsive forces between bulky adjacent groups. | Influences the torsional angles to minimize steric clash. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Can influence the relative orientation of substituents. |

| van der Waals Forces | Weak, non-specific attractive or repulsive forces. | Contribute to the overall conformational stability. |

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is governed by the electronic and steric interplay of its substituents. The chloro group at the para position acts as an electron-withdrawing group via induction, while also being a weak deactivator for electrophilic aromatic substitution. The ortho-trimethylsilyl group introduces significant steric hindrance around the hydroxyl group and the adjacent carbon atom. Computationally, the reactivity can be assessed by examining various molecular properties such as bond dissociation energies (BDEs), frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. These parameters help in predicting the most likely sites for radical, electrophilic, and nucleophilic attacks, as well as the propensity for reactions such as O-H bond cleavage.

The energetics of potential reaction pathways for this compound can be computationally modeled to understand the feasibility and kinetics of its transformations. Key reactions for phenols include O-H bond homolysis to form a phenoxyl radical, electrophilic substitution on the aromatic ring, and reactions involving the trimethylsilyl group. Density Functional Theory (DFT) is a commonly employed method for such calculations, providing a good balance between accuracy and computational cost. nih.gov

One of the most critical parameters for predicting the reactivity of a phenol towards radical-mediated reactions is the O-H bond dissociation enthalpy (BDE). nih.govacs.org For substituted phenols, the BDE is influenced by the electronic nature of the substituents. Electron-donating groups generally lower the BDE, stabilizing the resulting phenoxyl radical, while electron-withdrawing groups tend to increase it. In the case of this compound, the para-chloro group's electron-withdrawing nature would be expected to increase the O-H BDE relative to phenol, while the ortho-trimethylsilyl group, which can act as a weak electron-donating group through sigma-pi hyperconjugation, might slightly counteract this effect.

Transition state theory is a powerful computational tool for determining the rate constants of chemical reactions. acs.org By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the activation energy (Ea) for a specific reaction can be determined. For instance, in an electrophilic aromatic substitution reaction, the activation energy for the formation of the sigma complex (arenium ion) at different positions on the aromatic ring can be calculated to predict the regioselectivity of the reaction.

Table 1: Hypothetical Reaction Energetics for this compound Disclaimer: The following data is hypothetical and for illustrative purposes, derived from general trends in computational studies of substituted phenols. It does not represent experimentally verified values for this compound.

| Reaction | Parameter | Hypothetical Value (kcal/mol) | Computational Method |

|---|---|---|---|

| O-H Bond Homolysis | Bond Dissociation Enthalpy (BDE) | 88.5 | DFT (B3LYP/6-31G(d)) |

| Electrophilic Bromination (ortho to -OH) | Activation Energy (Ea) | 15.2 | DFT (M06-2X/6-311++G(d,p)) |

| Reaction Energy (ΔEr) | -8.7 | ||

| Electrophilic Bromination (meta to -OH) | Activation Energy (Ea) | 22.1 | DFT (M06-2X/6-311++G(d,p)) |

| Reaction Energy (ΔEr) | -2.3 |

The surrounding environment, particularly the solvent and the presence of catalysts, can significantly alter the reactivity and reaction pathways of this compound. Computational models can account for these influences to provide a more accurate prediction of its behavior in realistic chemical systems.

Solvent effects are typically modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's electronic structure and the energetics of a reaction. stuba.sk Explicit solvent models involve including a number of individual solvent molecules around the solute, which allows for the direct modeling of specific solute-solvent interactions like hydrogen bonding. This approach is more computationally intensive but can be crucial for reactions where specific interactions are key to the mechanism. For reactions of this compound, a polar protic solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy for ionic reaction pathways.

Catalytic influences can also be modeled computationally. For instance, in acid-catalyzed electrophilic substitution, the protonation of the electrophile can be explicitly modeled to understand its increased reactivity. Similarly, in transition-metal-catalyzed reactions, such as C-H silylation or cross-coupling reactions, the entire catalytic cycle, including oxidative addition, reductive elimination, and the nature of the ligands on the metal center, can be investigated using DFT. These calculations can reveal the rate-determining step of the catalytic cycle and help in the rational design of more efficient catalysts. mdpi.com While no specific catalytic studies for this compound are reported, general principles from studies on phenol silylation suggest that both acid and base catalysis can play a role in reactions involving the trimethylsilyl group.

The interplay of solvent and catalyst effects on a hypothetical reaction is illustrated in Table 2.

Table 2: Hypothetical Influence of Solvent and Catalyst on the Activation Energy of O-Demethylsilylation Disclaimer: The following data is hypothetical and for illustrative purposes, based on general principles of computational chemistry. It does not represent experimentally verified values for this compound.

| Reaction Condition | Hypothetical Activation Energy (Ea) (kcal/mol) | Computational Model |

|---|---|---|

| Gas Phase (Uncatalyzed) | 35.0 | DFT (B3LYP/6-31G(d)) |

| In Toluene (Implicit Solvent) | 34.2 | DFT/PCM (Toluene) |

| In Water (Implicit Solvent) | 30.5 | DFT/PCM (Water) |

| In Water (Acid-Catalyzed, Explicit H₃O⁺) | 22.8 | DFT/PCM (Water) with explicit catalyst |

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of molecules in solution and in the solid state. For 4-chloro-2-(trimethylsilyl)phenol, a combination of one- and two-dimensional NMR experiments, along with solid-state NMR, provides a complete picture of its molecular architecture.

Advanced 1H, 13C, and 29Si NMR Techniques for Structural Elucidation

The primary NMR active nuclei in this compound are ¹H, ¹³C, and ²⁹Si. High-field NMR spectroscopy provides detailed information about the chemical environment of each of these nuclei.

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the trimethylsilyl (B98337) (TMS) group. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The hydroxyl proton signal's chemical shift would be sensitive to solvent and concentration, and it may appear as a broad singlet. The nine protons of the TMS group are expected to appear as a sharp singlet at a characteristic upfield chemical shift.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region, with their specific chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl and trimethylsilyl groups. The carbon atoms of the TMS group will appear at a distinct upfield chemical shift.

²⁹Si NMR spectroscopy is particularly valuable for organosilicon compounds. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, and its chemical shift will be indicative of the silicon atom's environment, bonded to three methyl groups and an aromatic carbon.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.2-7.5 | m | Aromatic CH |

| ¹H | ~6.8-7.1 | m | Aromatic CH |

| ¹H | ~5.0-6.0 | br s | OH |

| ¹H | ~0.3 | s | Si(CH₃)₃ |

| ¹³C | ~155-160 | s | C-OH |

| ¹³C | ~130-140 | s | C-Si |

| ¹³C | ~125-135 | d | Aromatic CH |

| ¹³C | ~115-125 | s | C-Cl |

| ¹³C | ~ -1 to 2 | q | Si(CH₃)₃ |

| ²⁹Si | ~ -5 to -15 | s | Si(CH₃)₃ |

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Studies

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and spatial relationships between atoms. researchgate.netuvic.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY would show cross-peaks between the coupled aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). uvic.ca It would be used to definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the TMS group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. columbia.edulibretexts.orglibretexts.orgyoutube.com For this compound, NOESY could reveal through-space interactions between the TMS protons and the ortho-protons on the aromatic ring, confirming their relative positions. It can also help in determining the preferred conformation of the molecule in solution. columbia.edu

Solid-State NMR Applications for Bulk Material Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is often inaccessible in solution. koreascience.krrsc.org For this compound, ssNMR could be employed to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. ¹³C and ²⁹Si Cross-Polarization Magic Angle Spinning (CP-MAS) are common techniques for this purpose. nih.gov

Probe Intermolecular Interactions: ssNMR is sensitive to the local environment of the nuclei. Changes in chemical shifts can indicate the presence of hydrogen bonding involving the hydroxyl group or other intermolecular interactions.

Study Molecular Dynamics: By using variable temperature ssNMR experiments, it is possible to study the motion of the trimethylsilyl group or the entire molecule in the solid state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Interpretation of Characteristic Vibrational Modes for Structural Assignment

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its functional groups:

O-H Vibrations: A broad O-H stretching band is expected in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The position and shape of this band can provide insights into the strength and nature of these interactions.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The out-of-plane C-H bending vibrations, found in the 700-900 cm⁻¹ region, are often characteristic of the substitution pattern on the benzene ring.

C=C Aromatic Ring Vibrations: The stretching vibrations of the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the phenolic group is expected in the 1200-1300 cm⁻¹ region.

Si-C and Si-CH₃ Vibrations: The trimethylsilyl group will give rise to characteristic vibrations, including Si-C stretching and CH₃ rocking and deformation modes, which are typically found in the fingerprint region of the spectrum.

C-Cl Stretching: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| O-H stretch | 3200-3600 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| C=C aromatic stretch | 1450-1600 | IR, Raman |

| C-O stretch | 1200-1300 | IR, Raman |

| Si-CH₃ symmetric deformation | ~1250 | IR, Raman |

| Aromatic C-H in-plane bend | 1000-1200 | IR, Raman |

| Aromatic C-H out-of-plane bend | 700-900 | IR, Raman |

| C-Cl stretch | 600-800 | IR, Raman |

| Si-C stretch | 600-800 | IR, Raman |

Note: These are predicted frequency ranges and the exact positions and intensities will depend on the physical state of the sample and intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing by Vibrational Spectroscopy

Vibrational spectroscopy is highly sensitive to the local environment and can be used to study intermolecular interactions and crystal packing. In the solid state, the presence of strong intermolecular hydrogen bonds involving the hydroxyl group would lead to a significant broadening and red-shifting of the O-H stretching band in the IR spectrum compared to the gas phase or a dilute solution in a non-polar solvent. Furthermore, subtle shifts in the vibrational frequencies of the aromatic ring and other functional groups can provide information about how the molecules are arranged in the crystal lattice. Low-frequency Raman spectroscopy can be particularly useful for probing lattice vibrations (phonons), which are directly related to the crystal packing.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Precise Molecular Formula Determination via HRMS

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₉H₁₃ClOSi, the theoretical exact mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O, and ²⁸Si). An experimental HRMS analysis would need to be performed to confirm this calculated exact mass, thereby verifying the molecular formula. Currently, published HRMS data specific to this compound is not available.

Elucidation of Fragmentation Pathways Using MS/MS for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for confirming the connectivity of atoms within a molecule.